molecular formula C38H73N21O10S2 B607377 Etelcalcetide CAS No. 1262780-97-1

Etelcalcetide

Cat. No.: B607377
CAS No.: 1262780-97-1
M. Wt: 1048.3 g/mol
InChI Key: ANIAZGVDEUQPRI-ZJQCGQFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etelcalcetide is an intravenous (IV) calcimimetic approved for the treatment of secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) patients undergoing hemodialysis. It functions as a calcium-sensing receptor (CaSR) agonist, reducing parathyroid hormone (PTH), calcium, and phosphorus levels by enhancing the receptor’s sensitivity to extracellular calcium . Unlike oral calcimimetics, this compound is administered thrice weekly during dialysis, improving adherence and bypassing gastrointestinal (GI) absorption issues . Its unique peptide structure allows reversible binding to serum albumin, prolonging its activity .

Preparation Methods

AMG 416 is a synthetic peptide composed of eight amino acids. The preparation of AMG 416 involves solid-phase peptide synthesis, which is a common method for synthesizing peptides. The process includes the following steps :

    Solid-Phase Peptide Synthesis: The peptide chain is assembled on a solid support, starting from the C-terminal end to the N-terminal end.

    Cleavage and Deprotection: The peptide is cleaved from the solid support, and the protecting groups are removed.

    Purification: The crude peptide is purified using high-performance liquid chromatography to obtain the desired product.

Scientific Research Applications

Reduction of Parathyroid Hormone Levels

Numerous clinical trials have demonstrated the efficacy of etelcalcetide in lowering PTH levels in patients undergoing hemodialysis. A pivotal study showed that this compound significantly reduced mean serum PTH concentrations compared to placebo, achieving a response rate of 74% versus 8% in the placebo group (P < .001) . Over a one-year treatment period, patients treated with this compound exhibited sustained reductions in PTH without new safety concerns emerging .

Comparative Efficacy

In head-to-head studies against cinacalcet, this compound has shown superior efficacy in reducing PTH levels. For instance, one trial reported that 90% of patients treated with this compound achieved a significant reduction in iPTH levels compared to only 19.5% in the control group . This suggests that this compound may offer a more effective treatment option for managing SHPT.

Safety Profile

The safety profile of this compound has been extensively evaluated across multiple studies. Common adverse effects include hypocalcemia, which is consistent with its pharmacological action . However, these effects are generally manageable and do not outweigh the benefits provided by significant reductions in PTH levels.

Long-Term Use and Outcomes

A study examining long-term outcomes for patients on this compound indicated that sustained use led to significant improvements in biochemical markers associated with bone metabolism and mineral balance . Patients demonstrated reductions in bone-specific alkaline phosphatase and collagen type 1 cross-linked C-telopeptide, indicating a positive impact on bone health.

Patient Adherence and Quality of Life

Research has also focused on patient adherence to this compound treatment regimens. Studies suggest that the intravenous administration route may enhance adherence compared to oral calcimimetics, as it eliminates concerns about gastrointestinal side effects and dosing accuracy . Improved adherence correlates with better overall management of SHPT and enhanced quality of life for patients.

Summary Table: Clinical Trials Overview

StudyPopulationInterventionPrimary OutcomeResults
Trial A254 hemodialysis patientsThis compound vs PlaceboReduction in PTH74% achieved primary endpoint (P < .001)
Trial B255 hemodialysis patientsThis compound vs PlaceboReduction in PTH75% achieved primary endpoint (P < .001)
Comparative StudyPatients on dialysisThis compound vs CinacalcetReduction in iPTH90% vs 19.5% for control (P < .001)

Comparison with Similar Compounds

Etelcalcetide vs. Cinacalcet

Pharmacokinetics and Mechanism

Parameter This compound Cinacalcet
Administration Intravenous (thrice weekly) Oral (daily)
Metabolism Not metabolized by CYP450 enzymes Hepatic (CYP3A4, CYP1A2); inhibits CYP2D6
Half-life ~3–4 days (due to albumin binding) ~30–40 hours
Drug Interactions Negligible High risk (CYP3A4 inhibitors/inducers)
  • Efficacy: Both reduce PTH by 30–50% in trials, but real-world data show this compound achieves superior PTH control (68.2% vs. 57.7% response rate) .
  • Safety :

    • Hypocalcemia : this compound causes more frequent hypocalcemia (59.8% vs. 68.9% in head-to-head trials) due to its stronger calcium-lowering effect .
    • GI Adverse Events : Cinacalcet has higher rates of nausea (15–20% vs. 3–4%) and vomiting (10–15% vs. 1–2%) due to oral administration .
    • Cardiovascular Safety : Both drugs show similar risks, but this compound’s IV route avoids fluctuations in drug levels linked to arrhythmias .

Clinical Utility

  • This compound is preferred for non-adherent patients or those with GI intolerance.

This compound vs. Upacicalcet

Upacicalcet, a newer IV calcimimetic, shares this compound’s mechanism but has distinct pharmacokinetics:

  • Efficacy : In Phase 3 trials, upacicalcet achieved a 59% PTH response rate vs. placebo, comparable to this compound’s 60% .
  • Hypocalcemia Risk : Upacicalcet’s hypocalcemia incidence is lower (30–40%), attributed to slower dose titration .

This compound vs. Vitamin D Analogs (Maxicalcitol, Alfacalcidol)

Parameter This compound Vitamin D Analogs
PTH Reduction 50–70% 20–40%
Calcium Effect Lowers serum calcium Increases serum calcium
Bone Effects Reduces bone resorption (↓CTX, ↓TracP-5b) Mixed (may increase adynamic bone disease)
  • Calcification Propensity: this compound improves serum T50 (calcification inhibition time) by 20 minutes vs. alfacalcidol due to confounding phosphate binder use .

Key Research Findings

Real-World Effectiveness : Facilities switching to this compound saw a 15–20% greater PTH control vs. cinacalcet, with sustained reductions over 12 months .

Bone Turnover: this compound decreases osteoclastic markers (CTX by 20%, TracP-5b by 27%), suggesting a protective effect on bone density .

Hypocalcemia Management : Concurrent vitamin D or calcium supplementation mitigates hypocalcemia, enabling higher this compound dosing .

Biological Activity

Etelcalcetide, a novel calcimimetic agent, is primarily used for treating secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease (CKD) undergoing hemodialysis. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound functions as an allosteric modulator of the calcium-sensing receptor (CaSR). By binding to this receptor, it enhances its sensitivity to extracellular calcium levels, leading to a decrease in parathyroid hormone (PTH) secretion. Key pharmacodynamic findings include:

  • PTH Reduction : Following intravenous administration, this compound significantly reduces PTH levels within 30 minutes. The extent of this reduction correlates with the drug dosage and plasma concentration in hemodialysis patients .
  • Calcium and Phosphate Regulation : The decrease in PTH levels also results in lower serum calcium and mitigates post-dialytic phosphate elevation .

This compound's mechanism involves the following steps:

  • Binding to CaSR : It binds to the CaSR on parathyroid cells.
  • Increased Calcium Sensitivity : This binding enhances the receptor's activation by extracellular calcium.
  • Decreased PTH Secretion : The enhanced receptor activity leads to reduced secretion of PTH, which is crucial for regulating calcium and phosphate metabolism .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in managing sHPT:

  • Comparative Studies : In a randomized trial involving 683 hemodialysis patients, this compound was found to be non-inferior to cinacalcet in reducing PTH levels over 26 weeks. Notably, this compound showed superiority in patients with severe sHPT previously uncontrolled with cinacalcet .
  • Case Studies : In patients with baseline PTH levels exceeding 1000 pg/mL, this compound reduced median PTH from 1231 pg/mL to 763 pg/mL (p=0.012). For those with lower baseline levels, a reduction from 924 pg/mL to 627 pg/mL was observed (p=0.046) .

Safety Profile

While this compound is generally well-tolerated, it does have some adverse effects:

  • Common Adverse Effects : Hypocalcemia is the most significant concern, along with tremors and convulsions .
  • Cardiovascular Safety : In animal studies, a prolongation of the corrected QT interval was noted, primarily related to reductions in serum calcium levels .
  • Genotoxicity : Although this compound exhibited mutagenic properties in some bacterial strains, it was deemed nongenotoxic based on comprehensive mammalian genotoxicity assays .

Research Findings Summary Table

Study TypeKey FindingsReference
PharmacodynamicsSignificant reduction in PTH within 30 minutes post-administration
Clinical TrialNon-inferiority to cinacalcet; effective in severe sHPT cases
Safety ProfileMain adverse effects include hypocalcemia; nongenotoxic

Q & A

Basic Research Questions

Q. What is the mechanism by which etelcalcetide reduces parathyroid hormone (PTH) levels in hemodialysis patients?

this compound binds to the calcium-sensing receptor (CaSR) on parathyroid cells, mimicking extracellular calcium to suppress PTH secretion. This action reduces serum PTH, calcium, and phosphorus levels, addressing secondary hyperparathyroidism (SHPT) in chronic kidney disease. Methodologically, this is validated via dose-response studies measuring PTH suppression kinetics and CaSR activation assays .

Q. What are the primary biochemical endpoints used to assess this compound efficacy in clinical trials?

Key endpoints include:

  • Percent reduction in serum PTH (e.g., ≥30% reduction from baseline).
  • Proportion of patients achieving PTH ≤300 pg/mL .
  • Secondary markers: serum calcium, phosphate, calcium-phosphate product, and fibroblast growth factor-23 (FGF23). These are measured during the efficacy assessment phase (Weeks 20–27) using non-imputed data and Wilcoxon rank-sum tests for inter-group comparisons .

Advanced Research Questions

Q. How should researchers design a randomized controlled trial (RCT) to evaluate this compound against active comparators (e.g., cinacalcet)?

  • Randomization : Stratify by baseline PTH, prior calcimimetic use, and dialysis vintage.
  • Control groups : Use placebo or cinacalcet arms with blinded adjudication of endpoints.
  • Dosing : Start this compound at 5 mg post-hemodialysis, titrate by 2.5–5 mg every 4 weeks (max 15 mg) based on PTH/calcium levels.
  • Statistical analysis : Apply mixed-effects models for repeated measures (MMRM) to account for dropout bias. Use Pearson/Spearman correlations for biomarker relationships (e.g., FGF23 vs. PTH) .

Q. How can contradictory safety data between clinical trials and real-world studies be reconciled?

  • Trial limitations : RCTs exclude high-risk patients (e.g., severe hypocalcemia history), whereas real-world studies include broader populations.
  • Methodological adjustments : Conduct post-hoc subgroup analyses by baseline calcium, vitamin D use, and dialysate calcium concentration. Use exposure-adjusted incidence rates (EAIRs) to compare hypocalcemia risk .
  • Real-world validation : Leverage registries (e.g., DOPPS) to track long-term outcomes like fractures and cardiovascular events, which are underreported in trials .

Q. What pharmacokinetic (PK) considerations are critical when studying this compound in hemodialysis patients?

  • Bioanalysis : Quantify plasma this compound and its metabolite (TM11) via LC-MS/MS with a lower limit of quantification (LLOQ) of 0.5 ng/mL.
  • Dialysis clearance : Measure hemodialysis extraction ratio (EHD) using pre- and post-dialysis plasma samples.
  • Non-compartmental analysis (NCA) : Calculate AUC and Cmax with Phoenix WinNonlin, adjusting for interdialytic intervals .

Q. How can researchers address conflicting data on this compound’s impact on bone turnover markers?

  • Controlled assays : Use standardized kits for bone-specific alkaline phosphatase (BSAP) and β-crosslaps (CTX).
  • Temporal analysis : Track markers at baseline, dose titration, and washout phases. In one study, CTX decreased by 20% under this compound, while BSAP remained stable, suggesting osteoclast suppression without osteoblast inhibition .
  • Confounders : Adjust for concurrent vitamin D analogs and phosphate binders in multivariate models .

Q. What methodologies are optimal for assessing this compound’s long-term cardiovascular outcomes?

  • Cohort studies : Use time-varying Cox models to correlate PTH/calcium trajectories with hospitalization for arrhythmias or heart failure.
  • Biomarkers : Measure calciprotein particles (CPP-I/II) and T50 (serum calcification propensity), which improved by 22–29% in this compound-treated patients .
  • Imaging : Annual coronary artery calcium (CAC) scoring via CT to quantify vascular calcification progression .

Q. How can researchers access this compound clinical trial data for secondary analysis?

  • Submit a data-sharing request to Amgen under their clinical transparency policy. Required documents include:

  • Research proposal with objectives and statistical analysis plan (SAP).
  • Signed data-use agreement prohibiting re-identification.
    • Exclusions: Requests to reanalyze safety/efficacy outcomes already in the product label are typically denied. Approved requests receive anonymized IPD, protocols, and case report forms .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Dose-titration analysis : Use linear generalized estimating equations (GEEs) to model PTH reduction vs. cumulative this compound exposure.
  • Responder analysis : Apply logistic regression to identify predictors of ≥30% PTH reduction (e.g., baseline PTH >600 pg/mL, non-cinacalcet users) .
  • Sensitivity analysis : Test robustness using multiple imputation for missing data (e.g., MAR assumption) .

Q. How is cost-effectiveness modeled for this compound versus cinacalcet in European healthcare systems?

  • Decision-analysis models : Extrapolate lifetime QALYs from Phase III trial data (PTH reduction) and EVOLVE trial event rates.
  • Inputs : Country-specific drug costs, dialysis expenses, and willingness-to-pay thresholds (e.g., €30,000/QALY).
  • Output : Incremental cost-effectiveness ratio (ICER) ranges from €1,355–47,687/QALY, depending on this compound pricing .

Properties

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIAZGVDEUQPRI-ZJQCGQFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H73N21O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155132
Record name Etelcalcetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1048.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262780-97-1
Record name Etelcalcetide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etelcalcetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etelcalcetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETELCALCETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.